
4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C13H10N4O2S and its molecular weight is 286.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Evaluation
A study by Alvarez-Ibarra et al. (1997) outlined the synthesis of thiazoloquinolines, including structures related to 4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide, and evaluated their antitumor activities. The research highlighted that specific structural features, such as a positive charge density at a certain carbon position and a side chain with basic nitrogens, are essential for significant antitumor activity. This suggests that derivatives of this compound could be explored for antitumor potentials (Alvarez-Ibarra et al., 1997).
Photocatalytic and Electrochemical Properties
Li et al. (2020) explored the electrochemical, photocatalytic, and magnetic properties of octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands, indicating the potential of quinoline derivatives in photocatalytic and electrochemical applications. While not directly studying this compound, this research demonstrates the broad utility of quinoline compounds in various scientific applications, including their role in enhancing electrocatalytic activities (Li et al., 2020).
Antimicrobial Agents
The synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents by Holla et al. (2006) provide insight into the antimicrobial application potential of quinoline derivatives. Although the study did not specifically cover this compound, it implies that structurally similar compounds could exhibit antimicrobial properties, thus broadening the scope of research on quinoline derivatives for antimicrobial use (Holla et al., 2006).
Zukünftige Richtungen
The future directions for “4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” and similar compounds could involve further exploration of their diverse biological activities. Given their wide range of properties, these compounds could potentially be developed into effective treatments for a variety of conditions .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit a wide range of biological activities, including antimicrobial properties .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been synthesized and evaluated for their antimicrobial properties .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Biochemische Analyse
Biochemical Properties
This allows them to inhibit replication of both bacterial and cancer cells .
Cellular Effects
They were evaluated for their anticancer activity against three human cancers: prostate (PC3), breast (MDA) and glioblastoma (U87) .
Molecular Mechanism
The formation of these derivatives involves 1,3-addition of nitrilimines to C=S group of certain compounds, leading to the initial formation of thiohydrazonate followed by intramolecular cyclization to give cycloadduct .
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-7-16-17-13(20-7)15-12(19)9-6-14-10-5-3-2-4-8(10)11(9)18/h2-6H,1H3,(H,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPBNSWECOAEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

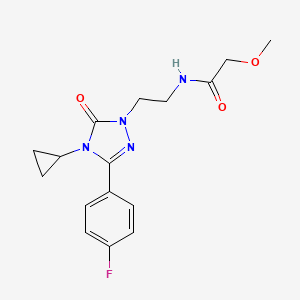
![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)
![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)
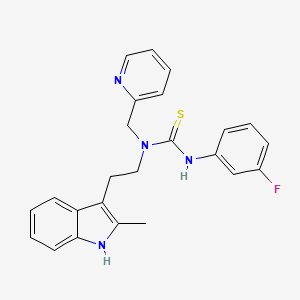
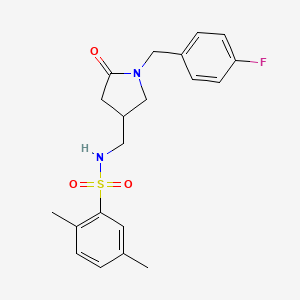
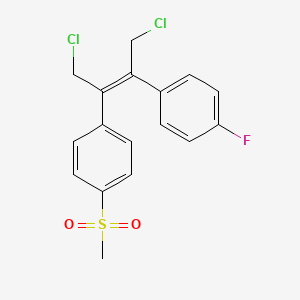
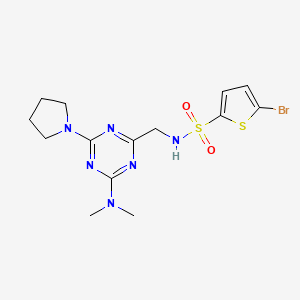

![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)
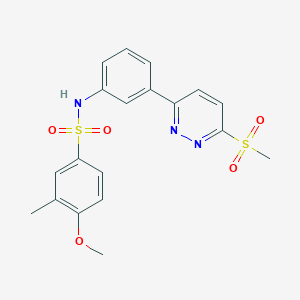
![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)

![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)
